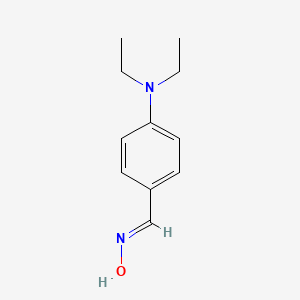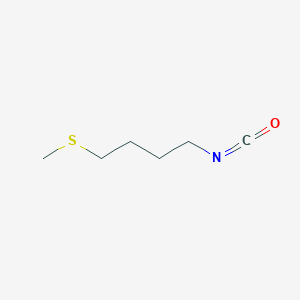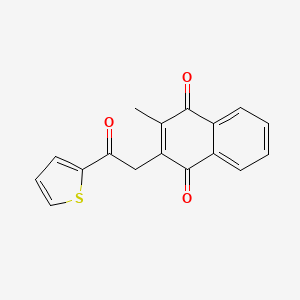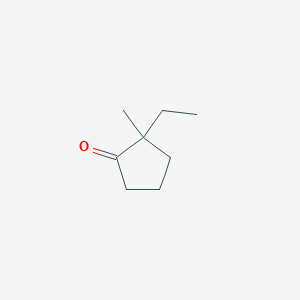
2-Ethyl-2-methylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-methylcyclopentan-1-one is a cyclic ketone with a molecular weight of 126.2 . It is used extensively in various scientific fields such as pharmaceuticals, perfumes, flavors, and agrochemicals.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C8H14O/c1-3-8(2)6-4-5-7(8)9/h3-6H2,1-2H3 . This indicates that the molecule consists of a cyclopentane ring with a ketone functional group at the 1-position and ethyl and methyl groups at the 2-position . Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I retrieved.Scientific Research Applications
1. Role in Ethylene Inhibition and Plant Growth Regulation
2-Ethyl-2-methylcyclopentan-1-one and related compounds, like 1-methylcyclopropene (1-MCP), have been extensively studied for their role in inhibiting ethylene action in plants. Ethylene is a key plant hormone involved in various growth and developmental processes. Compounds that inhibit ethylene action, such as 1-MCP, are used to delay ripening and senescence in fruits, vegetables, and floriculture crops. This has significant implications in agriculture and horticulture for extending the shelf-life of produce and maintaining postharvest quality. Studies have shown that these compounds are effective in low concentrations and can be applied under various conditions (Blankenship & Dole, 2003), (Watkins, 2006).
2. Applications in Chemical Synthesis
Compounds like this compound are also pivotal in chemical synthesis. They play a role in mechanisms like ethylene tetramerisation, which is essential for producing various alkenes. The unique properties of these compounds make them suitable for specific synthesis processes in industrial chemistry (Overett et al., 2005). Additionally, they are involved in isothermal vapor-liquid equilibria and excess molar volumes in various binary mixtures, important for understanding the physical properties of chemical solutions (Park et al., 2001).
3. Insights in Organic Chemistry and Catalysis
In organic chemistry, compounds like this compound contribute to the understanding of reactions such as alkylations. Studies have demonstrated how these compounds react under various conditions, providing insights into reaction mechanisms and potential applications in synthetic chemistry (Rosenthal & Davis, 1966). Furthermore, they are integral in studying hydrogenolysis and isomerization of hydrocarbons on metal catalysts, thus contributing to the field of catalysis (Corolleur et al., 1972).
4. Impact on Postharvest Technology
The role of compounds like 1-MCP, related to this compound, in postharvest technology is significant. They have been shown to improve the quality and extend the shelf-life of various fruit cultivars by inhibiting the ethylene action, a key factor in fruit ripening and senescence (Hershkovitz et al., 2005).
Safety and Hazards
The safety information for 2-Ethyl-2-methylcyclopentan-1-one indicates that it is flammable and may cause eye irritation, skin irritation, and respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces; keeping the container tightly closed; using explosion-proof electrical/ventilating/lighting equipment; using only non-sparking tools; taking precautionary measures against static discharge; and wearing protective gloves/eye protection/face protection .
Properties
IUPAC Name |
2-ethyl-2-methylcyclopentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-3-8(2)6-4-5-7(8)9/h3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJJVWXWSJSXAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-bromo-3'H-spiro[cyclobutane-1,1'-isobenzofuran]](/img/structure/B2355593.png)

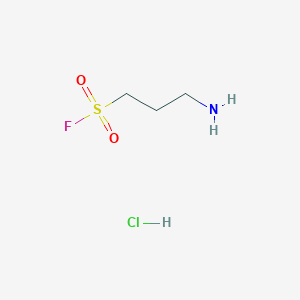
![3-butyl-9-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2355599.png)
![1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol](/img/structure/B2355600.png)
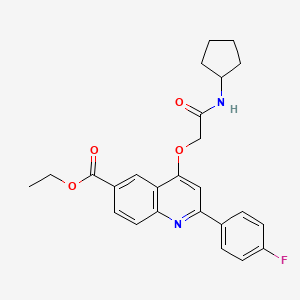
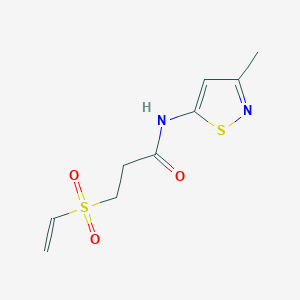
![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2355604.png)
